6-Chloro-3,4-dihydroquinoxalin-2(1h)-one

Description

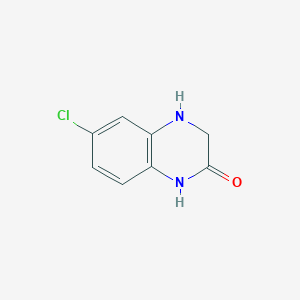

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3,4-dihydro-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c9-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-3,10H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXIXSRNTPHCSPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(N1)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60300699 | |

| Record name | 6-chloro-3,4-dihydroquinoxalin-2(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89938-22-7 | |

| Record name | MLS002920449 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-chloro-3,4-dihydroquinoxalin-2(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 6 Chloro 3,4 Dihydroquinoxalin 2 1h One and Its Analogues

Foundational Synthesis Routes

Foundational approaches to the 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one skeleton primarily rely on building the heterocyclic ring from acyclic precursors through condensation, or modifying existing quinoxaline (B1680401) systems via reduction. Control over regiochemistry is a critical aspect of these methods, particularly when using unsymmetrically substituted starting materials.

Multi-Step Condensation Reactions from Precursor Compounds

The most prevalent method for constructing the dihydroquinoxalinone core involves the cyclocondensation of an appropriately substituted o-phenylenediamine (B120857) with a two-carbon electrophilic synthon. To synthesize the target compound, 4-chloro-1,2-phenylenediamine is a key starting material.

This diamine can be reacted with α-halocarbonyl compounds, such as chloroacetic acid or ethyl bromoacetate, to form the dihydroquinoxalinone ring. nih.govuit.no The reaction typically proceeds via an initial SN2 substitution where one of the amino groups displaces the halide, followed by an intramolecular cyclization via amide formation to yield the six-membered heterocyclic ring. uit.no Another effective approach is the condensation with α-keto acids or their esters, which directly provides the quinoxalinone structure. researchgate.net These reactions can be performed under various conditions, often involving reflux in a suitable solvent, and the choice of reagents and conditions can influence the final product and yield. nih.govuit.no

A notable variation involves the reaction of o-phenylenediamines with maleic acid derivatives, which proceeds through a Michael addition followed by a cyclization cascade to afford 3-substituted 3,4-dihydroquinoxalin-2-ones. rsc.org

Directed Halogenation and Reduction Procedures

Directed Halogenation: While the primary route to this compound involves using a pre-halogenated precursor like 4-chloro-1,2-phenylenediamine, direct halogenation of an existing 3,4-dihydroquinoxalin-2(1H)-one ring is also a viable strategy based on established principles of electrophilic aromatic substitution. The dihydroquinoxalinone scaffold contains an activated aniline-like benzene (B151609) ring, making it susceptible to attack by electrophiles. Reagents such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are standard sources of electrophilic halogens for such transformations. rsc.orgnih.govrsc.org The reaction with electron-rich aromatic compounds, including anilines and various heterocycles, is well-documented. rsc.org The inherent directing effects of the amino and amide groups on the ring would favor substitution at the positions ortho and para to the amino group, enabling the introduction of a chlorine atom at the C6 position.

Reduction Procedures: Catalytic hydrogenation provides a powerful method for accessing dihydroquinoxalinones from their corresponding oxidized quinoxalin-2(1H)-one or quinoxaline precursors. Significant advancements have been made in asymmetric hydrogenation, allowing for the synthesis of chiral dihydroquinoxalinones with high enantioselectivity. Rhodium-thiourea catalytic systems, for instance, have been successfully employed for the asymmetric hydrogenation of quinoxalinones under mild conditions (1 MPa H₂ pressure) to yield enantiopure products. nih.gov Similarly, transition metal/Brønsted acid relay catalysis has been used for the asymmetric reduction of quinoxalines, which proceeds through a dihydroquinoxaline intermediate. These methods highlight the utility of reduction as a key step for accessing the dihydro-scaffold, often with stereochemical control.

Regioselective Control in Dihydroquinoxalinone Synthesis

When synthesizing substituted dihydroquinoxalinones from unsymmetrical o-phenylenediamines, controlling the regioselectivity of the cyclocondensation is paramount to avoid the formation of isomeric mixtures. Research has demonstrated that the reaction outcome can be switched by using specific additives. researchgate.net

For example, the cyclocondensation of a monosubstituted o-phenylenediamine with an aroylpyruvate can yield two different regioisomers. The selectivity of this reaction can be predictably controlled. The use of an acid catalyst like p-toluenesulfonic acid (p-TsOH) can favor one isomer, while employing a coupling agent system such as hydroxybenzotriazole/N,N'-diisopropylcarbodiimide (HOBt/DIC) can favor the other. researchgate.net This switchable selectivity is attributed to the modulation of the electrophilicity of the carbonyl groups in the pyruvate (B1213749) derivative under different catalytic conditions. This control is crucial for the rational synthesis of a specific target isomer, such as this compound, from 4-chloro-1,2-phenylenediamine.

| o-Phenylenediamine Substituent (Y) | Reactant | Additive | Major Product Isomer | Selectivity (SYN:ANTI) | Reference |

|---|---|---|---|---|---|

| -Cl | p-chlorobenzoylpyruvate ester | None | SYN (6-Chloro) | 85:15 | researchgate.net |

| -Cl | p-chlorobenzoylpyruvate ester | p-TsOH | SYN (6-Chloro) | 87:13 | researchgate.net |

| -Cl | p-chlorobenzoylpyruvate acid | HOBt/DIC | ANTI (7-Chloro) | 15:85 | researchgate.net |

Advanced Synthetic Transformations

Beyond foundational methods, advanced synthetic strategies have been developed to functionalize the quinoxalinone core, introducing molecular complexity through novel bond formations. These include unique skeletal editing techniques involving N-heterocyclic carbenes and a wide array of radical functionalization approaches.

Carbon Atom Insertion Reactions via N-Heterocyclic Carbenes (NHCs)

A highly innovative approach to the synthesis of 3,4-dihydroquinoxalin-2(1H)-ones involves a carbon atom insertion into an N-heterocyclic carbene (NHC) scaffold. This molecular editing strategy can directly alter the core skeleton of a molecule. In a recently developed method, in situ-generated NHCs derived from benzimidazolium salts react with 2-(methylsulfonyl)chromones. nih.gov This process initiates a ring expansion where the C2 carbon atom of the chromone (B188151) is inserted into the imidazole (B134444) ring of the NHC precursor. The reaction, which is promoted by the addition of a basic aqueous solution, ultimately yields (Z)-3-(2-phenyl-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-ones. This transformation represents a rare example of a single carbon atom insertion into an aromatic framework to construct the quinoxalinone core. nih.gov

The proposed mechanism involves the initial formation of a chromonylbenzimidazolium salt intermediate, which is then attacked by a hydroxide (B78521) anion. This triggers a rearrangement that incorporates the chromone's C2 carbon into the benzimidazole (B57391) backbone, forming a spiro intermediate that resolves to the final dihydroquinoxalinone product.

Radical Functionalization Approaches for Quinoxalin-2(1H)-ones

Radical chemistry has emerged as a powerful tool for the direct C-H functionalization of the quinoxalin-2(1H)-one scaffold, primarily at the C3 position. These methods often utilize visible-light photoredox catalysis to generate radical species under mild conditions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Visible-Light Induced Reactions: Several strategies employ visible light to initiate radical cascade reactions. Three-component reactions involving quinoxalin-2(1H)-ones, alkenes, and a radical precursor (like CF₃SO₂Na for trifluoroalkylation) allow for the efficient construction of C3-functionalized products. These reactions proceed through the generation of a radical (e.g., CF₃•), which adds to the alkene, followed by the trapping of the resulting alkyl radical by the quinoxalinone ring. Direct C3-arylation has also been achieved using visible light to promote the formation of aryl radicals from precursors like phenylhydrazine (B124118) hydrochloride or aryl acyl peroxides, which then add to the electron-deficient quinoxalinone.

Other Radical Approaches: Beyond photoredox catalysis, radical functionalization can be achieved using chemical initiators. For instance, the selective alkylation of quinoxalin-2(1H)-one with various hydrocarbons (cycloalkanes, ethers, alkyl arenes) can be mediated by di-tert-butyl peroxide (DTBP), which acts as a radical initiator for hydrogen atom transfer. This dehydrogenative coupling provides a direct method for C(sp²)-H/C(sp³)-H cross-coupling. Another strategy involves the 1,6-radical addition of 3,4-dihydroquinoxalin-2-ones to para-quinone methides, which is catalyzed by an organophotoredox catalyst, yielding functionalized phenols bearing the dihydroquinoxalinone moiety.

| Reaction Type | Radical Source/Precursor | Initiation/Catalyst | Position Functionalized | Key Features | Reference |

|---|---|---|---|---|---|

| Trifluoroalkylation | CF₃SO₂Na, Alkene | Visible Light / K₂S₂O₈ | C3 | Three-component radical cascade | |

| Arylation | Phenylhydrazine HCl | Visible Light / Eosin Y, KI | C3 | Minisci-type reaction | |

| Alkylation | Cycloalkanes, Ethers | Di-tert-butyl peroxide (DTBP) | C3 | Dehydrogenative C-H/C-H coupling | |

| 1,6-Addition | para-Quinone Methides | Visible Light / Organocatalyst | N1-alpha position | Forms functionalized phenols |

Enantioselective Synthesis and Chiral Pool Applications for Dihydroquinoxalin-2(1H)-one Derivatives

The generation of optically pure 3,4-dihydroquinoxalin-2(1H)-ones is crucial for their application in medicinal chemistry. Several asymmetric strategies have been developed, broadly categorized into catalytic asymmetric hydrogenation, chemoenzymatic methods, and the use of chiral pool starting materials.

Catalytic Asymmetric Hydrogenation:

One of the most efficient methods for synthesizing enantioenriched dihydroquinoxalinones is through the asymmetric hydrogenation of the corresponding quinoxalin-2(1H)-one precursors. Transition metal catalysts, particularly those based on rhodium and iridium with chiral ligands, have proven to be highly effective.

A notable example is the use of a Rh-thiourea diphosphine catalytic system. nih.gov This system has been successfully employed for the asymmetric hydrogenation of various quinoxalinone derivatives with excellent yields and high enantioselectivities (up to 99% ee). nih.gov The reaction proceeds under mild conditions, typically at room temperature and under 1 MPa of hydrogen pressure. nih.gov Importantly, this catalytic system has demonstrated effectiveness for substrates with substituents at the C6 and C7 positions, which is directly relevant to the synthesis of chiral this compound. For instance, the hydrogenation of a 6-chloro-substituted quinoxaline hydrochloride using a similar catalytic system proceeded effectively, indicating the viability of this method for the target compound. nih.gov

The following table summarizes the results of Rh-thiourea catalyzed asymmetric hydrogenation for various substituted quinoxalinones, demonstrating the broad applicability of this method.

| Entry | Substrate | Product | Yield (%) | ee (%) |

| 1 | 2-Methylquinoxalin-2(1H)-one | (R)-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one | 98 | 99 |

| 2 | 6-Bromo-2-methylquinoxalin-2(1H)-one | (R)-6-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one | 99 | 98 |

| 3 | 7-Chloro-2-methylquinoxalin-2(1H)-one | (R)-7-Chloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one | 98 | 99 |

| 4 | 1-Benzyl-2-methylquinoxalin-2(1H)-one | (R)-1-Benzyl-3-methyl-3,4-dihydroquinoxalin-2(1H)-one | 99 | 99 |

| Data sourced from a study on Rh-thiourea catalyzed asymmetric hydrogenation of quinoxalinones. nih.gov |

Similarly, iridium-based catalysts with chiral diphosphine ligands like Difluorphos have been developed for the asymmetric hydrogenation of a wide array of 2-substituted quinoxaline derivatives, yielding the corresponding 1,2,3,4-tetrahydroquinoxalines with high enantioselectivities. While not directly producing the quinoxalinone, these methods are crucial for accessing the closely related and often interconvertible tetrahydroquinoxaline scaffold.

Chiral Pool Applications:

The use of readily available, enantiomerically pure starting materials from the chiral pool, such as α-amino acids, represents a classical and reliable approach to chiral 3,4-dihydroquinoxalin-2(1H)-ones. researchgate.net This strategy typically involves the coupling of an appropriate ortho-phenylenediamine derivative with a chiral α-halo acid or its ester, derived from a natural amino acid. The inherent chirality of the amino acid is thus transferred to the final product. For example, the reaction of 4-chloro-1,2-phenylenediamine with a chiral α-bromo ester derived from an amino acid would lead to the formation of the corresponding chiral this compound.

Chemoenzymatic Synthesis:

Biocatalysis offers a powerful and highly selective method for the synthesis of chiral heterocycles. A chemoenzymatic approach utilizing ethylenediamine-N,N'-disuccinic acid lyase (EDDS lyase) has been successfully applied to the asymmetric synthesis of dihydroquinoxalinones. nih.govnih.gov This method involves the highly stereoselective hydroamination of fumarate (B1241708) with a substituted o-phenylenediamine, catalyzed by EDDS lyase, to produce an N-substituted L-aspartic acid derivative with excellent enantiomeric excess (>99% ee). nih.govnih.gov This intermediate can then be cyclized under acidic conditions to yield the desired enantioenriched dihydroquinoxalinone. nih.gov This two-step, one-pot procedure has been shown to be effective for a range of substituted aromatic diamines, making it a promising route for the synthesis of chiral this compound. nih.gov

Environmentally Benign (Green) Synthetic Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of quinoxaline derivatives to minimize environmental impact. These protocols focus on the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. e-journals.innih.govnih.gov This technique has been successfully applied to the synthesis of dihydroquinoxalinones. For instance, a one-pot, two-step, four-component reaction under microwave irradiation has been developed for the efficient synthesis of a library of dihydroquinoxalinones on a soluble polymer support. e-journals.innih.govrsc.org Microwave heating has also been employed in the solvent-free condensation of diamines and dicarbonyl compounds to produce quinoxaline derivatives in excellent yields (80-90%) within minutes. nih.gov This approach significantly reduces the use of volatile organic solvents and energy consumption.

Use of Green Solvents and Catalysts:

The replacement of hazardous organic solvents with more environmentally friendly alternatives is a cornerstone of green chemistry. Water and ethanol (B145695) are often utilized as green solvents in the synthesis of quinoxalines. sci-hub.box Catalyst-free protocols for the synthesis of quinoxalines in methanol (B129727) at room temperature have also been reported, offering a remarkably simple and green procedure.

Furthermore, the development of recyclable and non-toxic catalysts is a key area of research. For example, silica (B1680970) boron sulfonic acid has been used as an efficient catalyst for the green synthesis of quinoxaline derivatives at room temperature, providing high to excellent yields in short reaction times.

The following table provides examples of green synthetic approaches for quinoxaline derivatives, highlighting the reaction conditions and their environmentally benign features.

| Entry | Reactants | Conditions | Green Features | Yield (%) |

| 1 | o-Phenylenediamine, Glyoxal | Methanol, Room Temperature, 1 min | Catalyst-free, Room temperature, Short reaction time | 88 |

| 2 | 4-Nitrobenzene-1,2-diamine, 2,3-Butanedione | Microwave, Solvent-free, 3.5 min | Solvent-free, Microwave irradiation, Rapid | 90 |

| 3 | o-Phenylenediamine, α-Diketones | Silica Boron Sulfonic Acid, Room Temperature | Recyclable catalyst, Room temperature | High |

| 4 | Ethyl Gallate, Hydrazine Hydrate | Ethanol or Water, Mild conditions | Green solvent, Renewable starting material | - |

| Data compiled from various green synthesis methodologies for quinoxaline derivatives. |

These examples underscore the significant progress made in developing sustainable synthetic routes to quinoxalinone scaffolds. The application of these principles to the synthesis of this compound can lead to more efficient, economical, and environmentally responsible manufacturing processes.

Advanced Spectroscopic and Structural Characterization of 6 Chloro 3,4 Dihydroquinoxalin 2 1h One Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. nih.govresearchgate.net

The ¹H NMR spectrum of 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region would show signals for the three protons on the chlorinated benzene (B151609) ring. Due to the electron-withdrawing nature of the chlorine atom and the amide group, these protons would appear in the downfield region, typically between δ 6.5 and 7.5 ppm. The methylene (B1212753) protons of the dihydropyrazine (B8608421) ring are expected to appear as a singlet or a multiplet in the upfield region, around δ 3.0-4.5 ppm. The two NH protons would likely appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on general principles and data from similar compounds.

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C=O | - | 165-170 |

| C-Cl | - | 125-130 |

| Aromatic CH | 6.7-7.3 | 115-135 |

| CH₂ | 3.2-3.6 | 40-45 |

| NH (ring) | 6.5-7.5 (broad) | - |

| NH (amide) | 9.5-10.5 (broad) | - |

For an unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques are indispensable. researchgate.netcreative-biostructure.com Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.

A COSY spectrum would reveal the scalar couplings between protons, helping to establish the connectivity within the aromatic spin system and identifying the methylene protons. For instance, correlations between the aromatic protons would confirm their relative positions on the benzene ring.

An HSQC experiment would provide direct one-bond correlations between protons and their attached carbon atoms. This would allow for the definitive assignment of the protonated carbons in the molecule, such as the aromatic CH groups and the methylene group.

Finally, an HMBC spectrum would show correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons (those without attached protons), such as the carbonyl carbon and the carbons of the benzene ring that are part of the fused ring system or bonded to the chlorine atom. For example, correlations from the methylene protons to the aromatic carbons would confirm the fusion of the two rings. The use of such 2D NMR methods has been demonstrated to be effective in the structural determination of various quinoxaline (B1680401) derivatives. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and functional groups.

The FT-IR spectrum of this compound would be characterized by several key absorption bands corresponding to its functional groups. The most prominent bands would be due to the N-H and C=O stretching vibrations. Two distinct N-H stretching bands are expected in the region of 3200-3400 cm⁻¹, corresponding to the two different amine and amide groups. A strong absorption band corresponding to the carbonyl (C=O) stretching of the amide group would be observed around 1650-1680 cm⁻¹.

The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would give rise to absorptions in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations are expected in the 1200-1350 cm⁻¹ range. The C-Cl stretching vibration typically appears in the fingerprint region, between 600 and 800 cm⁻¹. A study on a related compound, 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, showed characteristic vibrational frequencies that align with these expected regions. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretching (Amine & Amide) | 3200-3400 |

| Aromatic C-H Stretching | >3000 |

| Aliphatic C-H Stretching | <3000 |

| C=O Stretching (Amide) | 1650-1680 |

| C=C Stretching (Aromatic) | 1450-1600 |

| C-N Stretching | 1200-1350 |

| C-Cl Stretching | 600-800 |

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy provides insights into the electronic transitions within a molecule when it absorbs ultraviolet or visible light.

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The aromatic quinoxaline system is the primary chromophore. The π → π* transitions, which are typically of high intensity, are expected to appear in the range of 200-300 nm. The n → π* transitions, which are generally weaker, may be observed as a shoulder or a separate band at longer wavelengths, possibly above 300 nm. The presence of the chlorine atom as a substituent on the benzene ring may cause a slight red shift (bathochromic shift) of the absorption maxima compared to the unsubstituted parent compound. For instance, studies on 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione have reported absorption maxima in the UV region. researchgate.net

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected Wavelength Range (λ_max, nm) |

| π → π | 200-300 |

| n → π | >300 |

Computational Chemistry and Theoretical Modeling of 6 Chloro 3,4 Dihydroquinoxalin 2 1h One Interactions

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density. For 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one, DFT methods, particularly using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to predict its fundamental characteristics. uctm.edudergipark.org.trresearchgate.net These calculations are typically performed in a simulated vacuum or solvent environment to approximate real-world conditions. dergipark.org.tr

The first step in computational analysis is the optimization of the molecule's three-dimensional structure to find its most stable energetic conformation. DFT calculations predict the bond lengths, bond angles, and dihedral angles that define the geometry of this compound. Studies on analogous quinoxaline (B1680401) derivatives show that the fused ring system is nearly planar, and theoretical calculations for similar structures have shown excellent correlation with experimental data. uctm.edunih.gov

Key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined. researchgate.net The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. nih.gov The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. For quinoxaline derivatives, the HOMO is often localized over the benzene (B151609) ring, while the LUMO may be distributed across the pyrazinone ring, influencing its interaction with other molecules. researchgate.net

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length | ~1.22 Å |

| C-Cl Bond Length | ~1.74 Å |

| N-H Bond Length | ~1.01 Å |

| C-N-C Bond Angle | ~120° |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

Once the molecular geometry is optimized, vibrational frequency analysis can be performed. This calculation predicts the molecule's infrared (IR) spectrum by simulating the stretching and bending motions of its bonds. nih.gov Each calculated frequency corresponds to a specific vibrational mode, such as the characteristic C=O stretching of the carbonyl group, N-H stretching of the amide, C-Cl stretching, and aromatic C-H vibrations. nih.gov Theoretical spectra are often scaled to correct for systematic errors inherent in the computational methods, leading to a good agreement with experimental data for related compounds. dergipark.org.trnih.gov

Furthermore, Time-Dependent DFT (TD-DFT) is used to simulate the electronic absorption spectrum (UV-Vis). dergipark.org.trresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax) observed in an experimental spectrum. These calculations help in understanding the electronic structure and the nature of the molecular orbitals involved in the absorption of light. researchgate.net

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | ~3450 | Amide N-H bond stretching |

| C-H Stretch (Aromatic) | ~3100-3000 | Benzene ring C-H bond stretching |

| C-H Stretch (Aliphatic) | ~2950 | Methylene (B1212753) (CH₂) group C-H stretching |

| C=O Stretch | ~1690 | Carbonyl group stretching |

| C=C Stretch (Aromatic) | ~1600-1450 | Benzene ring skeletal vibrations |

| C-Cl Stretch | ~750 | Carbon-Chlorine bond stretching |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is a highly reliable approach for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. researchgate.netresearchgate.net Calculations are performed on the optimized geometry, and the resulting magnetic shielding tensors are converted into chemical shifts by referencing them against a standard compound like Tetramethylsilane (TMS). This theoretical prediction is invaluable for assigning experimental NMR signals and confirming the molecular structure. Studies on a wide range of organic compounds have demonstrated excellent correlation between GIAO-calculated and experimental chemical shifts. researchgate.netmdpi.comnih.gov

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N1-H | ~10.8 | - |

| C3-H₂ | ~3.4 | ~45 |

| N4-H | ~5.9 | - |

| C5-H | ~7.0 | ~116 |

| C7-H | ~6.9 | ~117 |

| C8-H | ~6.7 | ~115 |

| C2 (C=O) | - | ~166 |

| C6 (-Cl) | - | ~125 |

Molecular Dynamics and Docking Simulations

While quantum chemical calculations describe the properties of an isolated molecule, molecular dynamics (MD) and docking simulations are used to explore its interactions with biological macromolecules, such as proteins or DNA. These methods are crucial in drug discovery for predicting how a potential drug molecule might bind to its target.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target receptor. nih.gov The process involves placing the ligand into the binding site of a protein and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. Research on similar quinoxalinone derivatives has shown their potential to interact with various biological targets, including enzymes and DNA. nih.govnih.gov

A docking simulation of this compound into a hypothetical protein active site, such as a kinase or protease, would reveal potential binding modes. The results would highlight key intermolecular interactions, including hydrogen bonds (e.g., between the amide N-H or carbonyl oxygen and amino acid residues), hydrophobic interactions, and pi-pi stacking between the aromatic ring and residues like phenylalanine or tyrosine. researchgate.net Following docking, molecular dynamics simulations can be run to observe the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding interactions. nih.govresearchgate.net

| Parameter | Description |

|---|---|

| Binding Energy (Docking Score) | Predicted affinity of the ligand for the protein's active site (e.g., -7 to -9 kcal/mol). |

| Hydrogen Bonds | The amide N-H and C=O groups of the quinoxalinone core are potential H-bond donors and acceptors, respectively, interacting with protein backbone or side-chain atoms. |

| Hydrophobic Interactions | The chloro-substituted benzene ring can form hydrophobic contacts with nonpolar amino acid residues. |

| Pi-Pi Stacking | The aromatic ring can engage in stacking interactions with aromatic residues like Phe, Tyr, or Trp in the binding pocket. |

Q & A

Q. What are the common synthetic routes for 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves cyclization of substituted anilines or condensation of chlorinated precursors with ketones. For example, copper-catalyzed aerobic oxidative alkynylation has been used to introduce alkynyl groups at the 3-position of the quinoxalinone core, achieving yields of 33–65% under optimized conditions (e.g., 110°C, 24 hours) . Reaction temperature, catalyst loading (e.g., 5 mol% CuI), and solvent polarity critically affect yield and purity. Side reactions, such as over-oxidation, can be mitigated by controlling oxygen exposure .

Q. How should researchers characterize this compound using spectroscopic techniques?

Answer:

- 1H/13C NMR : Key signals include aromatic protons (δ 6.5–7.4 ppm) and carbonyl carbons (δ 170–177 ppm). For example, 3-phenyl derivatives show distinct singlet peaks for the benzyl group at δ 5.09 ppm .

- HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 225.1017 for C14H13N2O) .

- IR : Stretching vibrations for C=O (1650–1750 cm⁻¹) and C-Cl (550–850 cm⁻¹) . Cross-referencing with published spectral libraries is essential to avoid misassignment .

Q. What safety precautions are necessary when handling this compound?

Answer: The compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Use PPE (gloves, goggles), work in a fume hood, and avoid direct contact. Emergency measures include immediate medical consultation and providing safety data sheets (SDS) to attending physicians .

Advanced Research Questions

Q. How can copper-catalyzed alkynylation be applied to functionalize this compound?

Answer: Copper(I) iodide (CuI) catalyzes the coupling of terminal alkynes with the quinoxalinone core under aerobic conditions. For example, 3-((4-chlorophenyl)ethynyl) derivatives are synthesized at 110°C in DMF, yielding 61% product. Key parameters include:

- Catalyst loading : 5 mol% CuI.

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.

- Substrate scope : Electron-deficient alkynes (e.g., 4-chlorophenylacetylene) show higher reactivity .

5. Explain the HFIP-catalyzed Mannich reaction for synthesizing fluorinated derivatives of this compound.

Answer:

Hexafluoroisopropanol (HFIP) acts as a Brønsted acid catalyst, enabling the Mannich reaction between dihydroquinoxalinones and fluoroalkylamines. This method produces difluoro-substituted derivatives with high regioselectivity. For example, 3-(2,2-difluoroethyl)-6-chloro derivatives are synthesized at room temperature with 78% yield. The fluorophilic effect of HFIP stabilizes transition states, reducing side reactions .

Q. What strategies exist for resolving contradictions in spectral data during structural elucidation?

Answer:

- Variable-temperature NMR : Resolve overlapping signals (e.g., diastereotopic protons) by analyzing shifts at different temperatures .

- Isotopic labeling : Use 13C-enriched precursors to confirm carbon connectivity.

- Comparative analysis : Cross-check HRMS and IR data with structurally analogous compounds (e.g., 6-bromo derivatives in vs. 6-chloro derivatives in ) .

Q. How do quinoxalinone rearrangements contribute to the synthesis of benzimidazoles?

Answer: 3-Arylacylidene-3,4-dihydroquinoxalin-2(1H)-one undergoes acid-catalyzed cyclocondensation with phenylhydrazine to form 2-heteroaryl benzimidazoles. For example, 3-(benzimidazol-2-yl)methylene derivatives rearrange via a [1,5]-hydride shift, yielding 2-(pyrol-3-yl)benzimidazoles. Reaction conditions (pH, temperature) dictate regioselectivity and avoid competing pathways (e.g., benzodiazepine formation) .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.